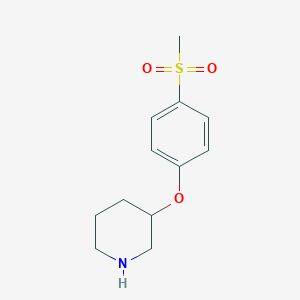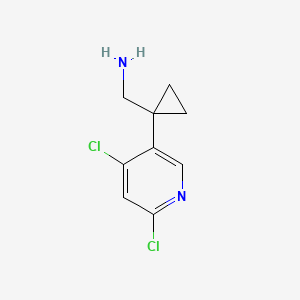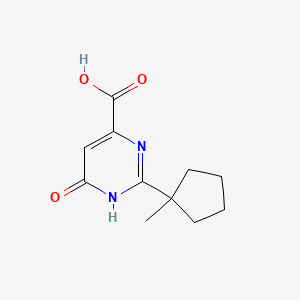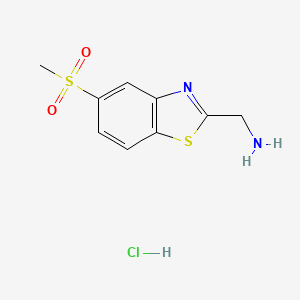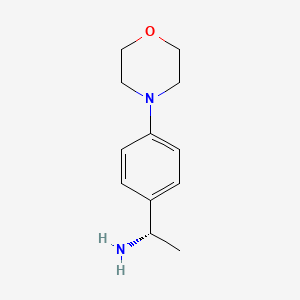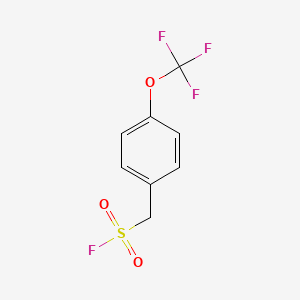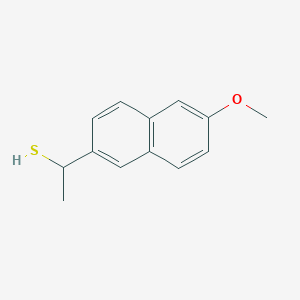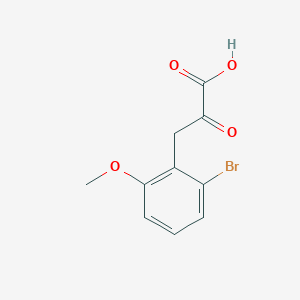
3-(2-Bromo-6-methoxyphenyl)-2-oxopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromo-6-methoxyphenyl)-2-oxopropanoic acid is an organic compound with a complex structure that includes a bromine atom, a methoxy group, and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-6-methoxyphenyl)-2-oxopropanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 2-methoxyphenylacetic acid, followed by a series of reactions to introduce the ketone group and finalize the structure.
Bromination: The initial step involves the bromination of 2-methoxyphenylacetic acid using bromine in the presence of a catalyst such as iron(III) bromide.
Formation of the Ketone Group: The brominated intermediate is then subjected to oxidation using reagents like potassium permanganate or chromium trioxide to introduce the ketone functionality.
Final Assembly: The final step involves the coupling of the brominated and oxidized intermediate with a suitable acylating agent under acidic or basic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-6-methoxyphenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride. Conversely, the compound can be further oxidized to form carboxylic acids or other derivatives.
Condensation Reactions: The compound can participate in aldol condensation reactions, forming larger, more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Major Products
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of carboxylic acids or other oxidized products.
Reduction: Formation of alcohols or other reduced derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(2-Bromo-6-methoxyphenyl)-2-oxopropanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its brominated aromatic ring and ketone group make it a useful probe for investigating biochemical processes.
Medicine
Potential medicinal applications include the development of new drugs. The compound’s structure can be modified to create analogs with specific biological activities, such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and functional groups make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 3-(2-Bromo-6-methoxyphenyl)-2-oxopropanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and ketone group can participate in various chemical interactions, influencing the compound’s behavior and reactivity.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chloro-6-methoxyphenyl)-2-oxopropanoic acid: Similar structure but with a chlorine atom instead of bromine.
3-(2-Methoxyphenyl)-2-oxopropanoic acid: Lacks the halogen atom, resulting in different reactivity.
3-(2-Bromo-6-hydroxyphenyl)-2-oxopropanoic acid: Contains a hydroxyl group instead of a methoxy group.
Uniqueness
3-(2-Bromo-6-methoxyphenyl)-2-oxopropanoic acid is unique due to the presence of both a bromine atom and a methoxy group on the aromatic ring, combined with a ketone functionality
Properties
Molecular Formula |
C10H9BrO4 |
|---|---|
Molecular Weight |
273.08 g/mol |
IUPAC Name |
3-(2-bromo-6-methoxyphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C10H9BrO4/c1-15-9-4-2-3-7(11)6(9)5-8(12)10(13)14/h2-4H,5H2,1H3,(H,13,14) |
InChI Key |
RQJRGFQMBYJNNU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)Br)CC(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




